molecular formula C18H23NO2 B263278 1-Adamantylmethyl 3-aminobenzoate CAS No. 1020241-84-2

1-Adamantylmethyl 3-aminobenzoate

Cat. No.: B263278
CAS No.: 1020241-84-2
M. Wt: 285.4 g/mol
InChI Key: YLDZXYLXFPWIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantylmethyl 3-aminobenzoate is a versatile chemical compound with a unique structure that combines the adamantyl group with an aminobenzoate moiety. This compound is known for its diverse applications in scientific research, ranging from drug synthesis to material science. Its molecular formula is C18H23NO2, and it has a molecular weight of 285.39 g/mol .

Scientific Research Applications

1-Adamantylmethyl 3-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Safety and Hazards

The safety data sheets of related compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

Future Directions

1-Adamantylmethyl 3-aminobenzoate has potential in various fields, making it an exciting area of study for researchers. The anaerobic degradation of 3-aminobenzoate by a newly isolated sulfate reducer and a methanogenic enrichment culture suggests potential future directions in environmental and microbial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantylmethyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with 1-adamantylmethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantylmethyl 3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminobenzoate moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or amides.

Mechanism of Action

The mechanism of action of 1-Adamantylmethyl 3-aminobenzoate involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aminobenzoate moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Adamantylmethyl 4-aminobenzoate
  • 1-Adamantylmethyl 2-aminobenzoate
  • 1-Adamantylmethyl 3-hydroxybenzoate

Comparison: 1-Adamantylmethyl 3-aminobenzoate is unique due to the position of the amino group on the benzoate ring, which influences its reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

1-adamantylmethyl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c19-16-3-1-2-15(7-16)17(20)21-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14H,4-6,8-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDZXYLXFPWIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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